Sulfatinib: A Comprehensive Technical Guide to its Target Profile and Selectivity
Sulfatinib: A Comprehensive Technical Guide to its Target Profile and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfatinib (B612014) (also known as HMPL-012) is a potent, orally available small-molecule inhibitor targeting key tyrosine kinases involved in tumor angiogenesis and immunomodulation.[1][2] It has demonstrated significant anti-tumor activity in various solid tumors, particularly neuroendocrine tumors (NETs).[2][3] This technical guide provides an in-depth overview of sulfatinib's target profile, selectivity, and the experimental methodologies used for its characterization.
Data Presentation: Target Profile and Selectivity
Sulfatinib's primary mechanism of action involves the potent and selective inhibition of Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptor 1 (FGFR1), and Colony-Stimulating Factor 1 Receptor (CSF-1R).[2][3] This multi-targeted approach simultaneously addresses tumor angiogenesis and the tumor immune microenvironment.
Table 1: Sulfatinib Kinase Inhibition Profile
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of sulfatinib against its primary targets and selected off-target kinases. This data demonstrates the high potency of sulfatinib for its intended targets.
| Kinase Target | IC50 (nM) | Reference |
| VEGFR1 | 2 | [3] |
| VEGFR2 | 24 | [3] |
| VEGFR3 | 1 | [3] |
| FGFR1 | 15 | [3] |
| FGFR2 | 21 | |
| FGFR3 | 28 | |
| FGFR4 | 889 | |
| CSF-1R | 4-5 | [3] |
| TrkB | 41 | [2] |
| FLT3 | 67 | [2] |
A broader kinase screening revealed high selectivity for sulfatinib, with IC50 values greater than 150 nM for 278 other kinases.[2]
Table 2: Sulfatinib Cellular Activity
This table presents the cellular potency of sulfatinib in inhibiting key signaling events and cellular processes.
| Cellular Assay | Cell Line | IC50 (nM) | Reference |
| VEGF-induced VEGFR2 phosphorylation | HEK293KDR | 2 | [4] |
| CSF-1-stimulated CSF-1R phosphorylation | RAW264.7 | 79 | [4] |
| VEGF/FGF-stimulated HUVEC proliferation | HUVEC | < 50 | [4] |
Gatekeeper Mutations and Resistance
Gatekeeper mutations in the ATP-binding pocket of kinases are a common mechanism of acquired resistance to tyrosine kinase inhibitors. The efficacy of sulfatinib against gatekeeper mutations in FGFR and CSF-1R has been investigated.
-
FGFR: Sulfatinib is sensitive to FGFR gatekeeper mutations, with IC50 values > 2 µM for FGFR1 V561M, FGFR2 V564I/F, and FGFR3 V555M.
-
CSF-1R: In contrast, sulfatinib retains remarkable inhibitory activity against the CSF-1R T663I gatekeeper mutation, with an IC50 of 4 nM. The rotational flexibility of sulfatinib may enable it to overcome the steric hindrance imposed by this mutation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of sulfatinib.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.
Materials:
-
Recombinant human kinases (VEGFRs, FGFRs, CSF-1R)
-
Kinase-specific substrates
-
Sulfatinib
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Luminometer
Protocol:
-
Prepare serial dilutions of sulfatinib in a suitable buffer (e.g., with ≤1% DMSO).
-
In a 384-well plate, add the kinase, the specific substrate, and the sulfatinib dilution.
-
Initiate the kinase reaction by adding a solution of ATP and MgCl2.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).[5]
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[1]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[1]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each sulfatinib concentration relative to a no-inhibitor control and determine the IC50 value.
Cell-Based Receptor Phosphorylation Assay (Western Blot)
This method is used to determine the ability of sulfatinib to inhibit the ligand-induced autophosphorylation of its target receptors in a cellular context.
Materials:
-
Cell lines expressing the target receptors (e.g., HEK293-VEGFR2, RAW264.7)
-
Cell culture medium and supplements
-
Recombinant ligands (VEGF-A, CSF-1)
-
Sulfatinib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-VEGFR2, anti-total VEGFR2, anti-p-CSF-1R, anti-total CSF-1R, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Protocol:
-
Plate the cells and allow them to adhere.
-
Starve the cells in serum-free medium for several hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of sulfatinib for a defined period (e.g., 1-2 hours).
-
Stimulate the cells with the respective ligand (e.g., 50 ng/mL VEGF-A for 10-15 minutes) to induce receptor phosphorylation.[6]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control.
HUVEC Proliferation Assay
This assay assesses the effect of sulfatinib on the proliferation of human umbilical vein endothelial cells (HUVECs), a key process in angiogenesis.
Materials:
-
HUVECs
-
Endothelial cell growth medium (EGM-2)
-
Recombinant growth factors (VEGF-A, bFGF)
-
Sulfatinib
-
96-well plates
-
Cell proliferation reagent (e.g., MTT, CellTiter-Glo®)
Protocol:
-
Seed HUVECs in a 96-well plate and allow them to attach.
-
Starve the cells in a basal medium with low serum to synchronize them.
-
Treat the cells with different concentrations of sulfatinib in the presence of a pro-angiogenic stimulus (e.g., VEGF-A or bFGF).
-
Incubate for a period that allows for cell proliferation (e.g., 48-72 hours).
-
Add the cell proliferation reagent and measure the signal (absorbance or luminescence) according to the manufacturer's instructions.
-
Calculate the percentage of proliferation inhibition relative to the stimulated control and determine the IC50 value.
HUVEC Tube Formation Assay
This in vitro angiogenesis assay evaluates the ability of sulfatinib to inhibit the formation of capillary-like structures by HUVECs.
Materials:
-
HUVECs
-
Basement membrane matrix (e.g., Matrigel)
-
Endothelial cell growth medium
-
Sulfatinib
-
96-well plates
-
Microscope
Protocol:
-
Coat the wells of a 96-well plate with the basement membrane matrix and allow it to solidify.
-
Seed HUVECs onto the matrix in a medium containing various concentrations of sulfatinib. A pro-angiogenic factor can be added to stimulate tube formation.
-
Incubate the plate for several hours (e.g., 6-18 hours) to allow for the formation of tube-like structures.
-
Visualize and capture images of the tube networks using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
In Vivo Tumor Xenograft Model
This animal model is used to assess the anti-tumor efficacy of sulfatinib in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human tumor cell line
-
Sulfatinib formulation for oral administration
-
Calipers for tumor measurement
Protocol:
-
Inject the human tumor cells subcutaneously into the flank of the mice.[7][8]
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).[7][9]
-
Randomize the mice into treatment and control groups.
-
Administer sulfatinib orally to the treatment group at a specified dose and schedule. The control group receives a vehicle.
-
Measure the tumor volume with calipers at regular intervals (e.g., twice a week).[10]
-
Monitor the body weight and general health of the mice as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Mandatory Visualization
Signaling Pathways
Experimental Workflow
References
- 1. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 2. Sulfatinib, a novel kinase inhibitor, in patients with advanced solid tumors: results from a phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 8. yeasenbio.com [yeasenbio.com]
- 9. Nude mouse xenograft model [bio-protocol.org]
- 10. Subcutaneous xenograft tumour model and xenograft mouse metastatic model [bio-protocol.org]
